
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C14H9F3N2O5 and its molecular weight is 342.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
The compound (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-(trifluoromethyl)benzoate and its derivatives have been synthesized and evaluated for their antibacterial activity. A study demonstrated the synthesis of novel coumarin derivatives starting from a similar benzoate compound, which displayed promising antibacterial activity against B. subtilis, S. aureus, and E. coli, suggesting potential applications in the development of new antibacterial agents (El-Haggar et al., 2015).
Catalytic Acylation
The related chemical frameworks have been utilized in catalytic processes, such as the Friedel–Crafts acylation of aromatics with methyl benzoate, catalyzed by superacidic trifluoromethanesulfonic acid. This process yields benzophenone derivatives, demonstrating the compound's potential in synthetic organic chemistry to create functionalized aromatic compounds with good to excellent yields (Hwang et al., 2000).
Diastereoselective Cycloaddition
A diastereoselective 1,3-dipolar cycloaddition involving a similar nitro-trihalomethyl compound was explored, leading to the synthesis of 1-benzopyrano[3,4-c]pyrrolidines. This research highlights the application of such compounds in creating complex heterocyclic structures with potential pharmaceutical relevance (Korotaev et al., 2013).
Gas Solubility in Ionic Liquids
Studies have also explored the solubility of gases in ionic liquids containing trifluoromethyl groups, revealing insights into the interactions between gases and ionic liquids. This research can inform the design of new materials for gas separation and storage technologies, emphasizing the compound's potential in enhancing the understanding of gas solubility mechanisms (Anthony et al., 2005).
Synthesis and Characterization of Complexes
The di-2,6-(2-pyridylcarbonyl)pyridine ligand, a structural analog, has been used to synthesize new complexes with various metal ions, leading to detailed structural and magnetic characterizations. This research could have implications for the development of materials with specific magnetic properties (Calancea et al., 2013).
Propriétés
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O5/c1-7-5-10(11(19(22)23)12(20)18-7)24-13(21)8-3-2-4-9(6-8)14(15,16)17/h2-6H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXFFPOINQPNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
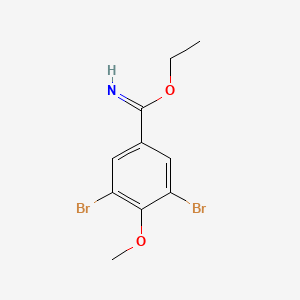
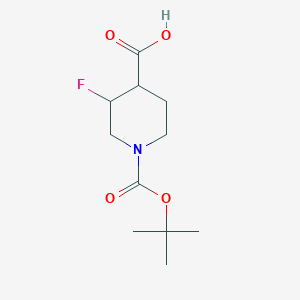
![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2988299.png)
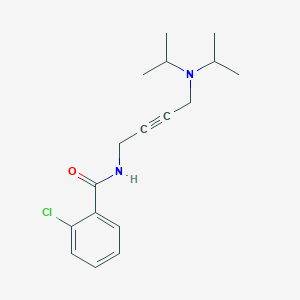
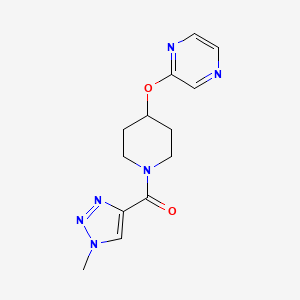
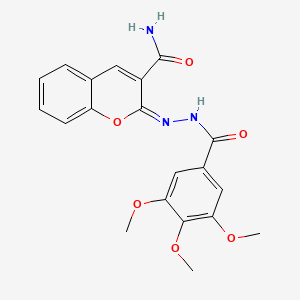

![4-(N-(3-(Ethoxycarbonyl)(4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL))carbamoyl)-2,2,3,3,4,4-hexafluorobutanoic acid](/img/structure/B2988305.png)
![2-(7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol](/img/structure/B2988308.png)
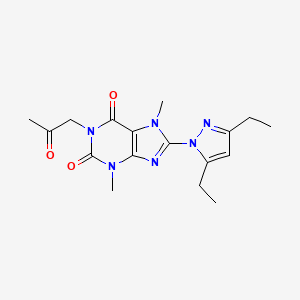
![8-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2988315.png)

![4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2988318.png)
![N-cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2988319.png)
